molecular formula C8H16FO5P B1302008 Triethyl 2-fluoro-2-phosphonoacetate CAS No. 2356-16-3

Triethyl 2-fluoro-2-phosphonoacetate

Cat. No. B1302008
CAS RN: 2356-16-3
M. Wt: 242.18 g/mol
InChI Key: FVPISMANESAJQZ-UHFFFAOYSA-N
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Patent
US05114940

Procedure details

Ethyl bromofluoroacetate (ex Fluorochem) (25 g) and triethyl phosphite (ex Aldrich) (29 g) were heated together at 140-5° for 6 hours in a vessel equipped with a fractionating column. When all the ethyl bromide had distilled off the residue was distilled to give triethyl 2-fluoro-2-phosphonoacetate (22 g) (bp 98°-108° at 0.8 mm). The latter (20 g) was added dropwise to hexane washed sodium hydride (3.3 g) of 60% dispersion) in dry ether (85 ml). After 3 hours at room temperature and 30 mins under reflux, acetone (6.1 ml) was added and the mixture stirred for 4 days at room temperature under nitrogen. After conventional work up the crude product was distilled to give ethyl 2-fluoro-3-methyl-but-2-enoate (4 g) (bp. 60°-2° at 15 mm). (Ref. Machleidt & Wessendorf, Ann. 674, 1, (1964)).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2]([F:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[P:9]([O:16]CC)([O:13][CH2:14][CH3:15])[O:10][CH2:11][CH3:12]>>[CH3:7][CH2:6][O:5][C:3]([CH:2]([P:9]([O:13][CH2:14][CH3:15])([O:10][CH2:11][CH3:12])=[O:16])[F:8])=[O:4]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC(C(=O)OCC)F
Name
Quantity
29 g
Type
reactant
Smiles
P(OCC)(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a fractionating column
DISTILLATION
Type
DISTILLATION
Details
When all the ethyl bromide had distilled off the residue
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Name
Type
product
Smiles
CCOC(=O)C(F)P(=O)(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.